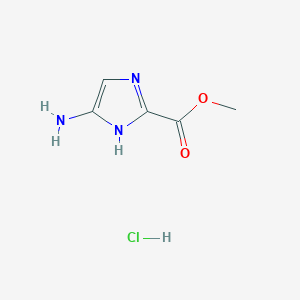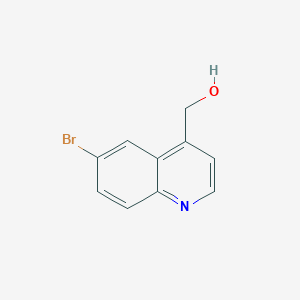![molecular formula C12H19ClO2 B13669039 Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13669039.png)
Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate is a bicyclic organic compound with a unique structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and stable framework. The presence of a chloromethyl group and an ethyl ester functional group makes this compound versatile for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate typically involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This reaction is carried out under metal-free, mild, and operationally simple conditions, often mediated by an organic base . The process ensures good to excellent yields with excellent enantioselectivities.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available starting materials and standard organic synthesis techniques to achieve the desired product in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
Aplicaciones Científicas De Investigación
Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism by which Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The rigid bicyclic structure also allows for specific interactions with molecular receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups.
Quinuclidine: Another bicyclic compound with a nitrogen atom replacing one of the carbon atoms in the ring structure.
Uniqueness
Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate is unique due to its combination of a chloromethyl group and an ethyl ester functional group.
Propiedades
Fórmula molecular |
C12H19ClO2 |
|---|---|
Peso molecular |
230.73 g/mol |
Nombre IUPAC |
ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C12H19ClO2/c1-2-15-10(14)12-6-3-11(9-13,4-7-12)5-8-12/h2-9H2,1H3 |
Clave InChI |
BIYPGBVUWCWKEZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C12CCC(CC1)(CC2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B13668962.png)

![7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668974.png)
![7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13668977.png)



![7-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13668994.png)




